3-Bromoimidazo[1,2-a]pyridin-5-ol is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines, which are characterized by a fused imidazole and pyridine ring system. The compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its biological activity and structural properties. Its chemical structure includes a bromine atom at the 3-position and a hydroxyl group at the 5-position of the imidazo ring.
3-Bromoimidazo[1,2-a]pyridin-5-ol is classified as an organic compound with significant relevance in pharmaceutical research. It is part of a broader category of compounds known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 3-Bromoimidazo[1,2-a]pyridin-5-ol can be achieved through multiple methodologies:
The synthesis often requires careful control of reaction conditions to maximize product yield while minimizing by-products. The choice of oxidizing agents and solvents can significantly influence the efficiency of the cyclization process.
The molecular formula for 3-Bromoimidazo[1,2-a]pyridin-5-ol is CHBrNO, with a molecular weight of approximately 213.03 g/mol . The structure features:
The compound's structural characteristics can be represented as follows:
Property | Value |
---|---|
Molecular Formula | CHBrNO |
Molecular Weight | 213.03 g/mol |
CAS Number | 1780437-77-5 |
3-Bromoimidazo[1,2-a]pyridin-5-ol participates in various chemical reactions:
The choice of reagents for substitution or oxidation must be carefully considered to ensure selectivity and yield. Common oxidizing agents include tert-butyl hydroperoxide and hydrogen peroxide, while reducing agents may include sodium borohydride or lithium aluminum hydride.
The mechanism of action for compounds like 3-Bromoimidazo[1,2-a]pyridin-5-ol often involves interactions at a molecular level with biological targets such as enzymes or receptors. Specific pathways may include:
While specific physical properties such as melting point and boiling point are not well-documented, general observations include:
The chemical properties include:
3-Bromoimidazo[1,2-a]pyridin-5-ol has potential applications in:
The imidazo[1,2-a]pyridine core represents a privileged heterocyclic scaffold in medicinal chemistry due to its versatile bioactivity profile and structural resemblance to purine nucleotides. This bicyclic system incorporates a bridgehead nitrogen atom and exhibits favorable physicochemical properties, including enhanced water solubility and robust binding interactions with biological targets. Brominated derivatives of this scaffold have gained prominence as strategic intermediates in drug discovery, with halogenation significantly altering the compound's electronic properties and enhancing its potential for selective target engagement. The 3-bromo substitution pattern in particular enables diverse cross-coupling reactions, facilitating rapid structural diversification for biological evaluation. With four clinically approved drugs containing this core (e.g., zolpidem, alpidem), imidazo[1,2-a]pyridines demonstrate validated therapeutic potential across neurological, oncological, and immunological indications [5] [6].
The strategic incorporation of bromine at the C3 position of imidazo[1,2-a]pyridine systems has transformed medicinal chemistry approaches to this scaffold. Bromination confers three key advantages: 1) It provides a synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling efficient library synthesis; 2) The bromine atom serves as an electronic modulator, enhancing hydrogen bonding capabilities of adjacent nitrogen atoms; and 3) It increases metabolic stability by blocking susceptible oxidation sites. These properties have positioned 3-bromoimidazo[1,2-a]pyridines as critical intermediates in developing kinase inhibitors, G-protein-coupled receptor modulators, and epigenetic regulators [5] [6].
Table 1: Bioactive Brominated Imidazo[1,2-a]pyridine Derivatives
Compound Name | Molecular Formula | Key Biological Activity | Structural Feature |
---|---|---|---|
(3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol | C₈H₇BrN₂O | Synthetic intermediate | C5 hydroxymethyl group |
3-Bromoimidazo[1,2-a]pyridin-8-amine | C₇H₆BrN₃ | Kinase inhibitor precursor | C8 amino group |
3-Bromoimidazo[1,2-a]pyrimidine | C₆H₄BrN₃ | BTK inhibitor intermediate | Pyrimidine variant |
Zolpidem | C₁₉H₂₁N₃O | GABAA agonist (approved hypnotic) | C3 dimethylamide, C7 methyl |
The evolution of brominated derivatives is exemplified by Bruton's tyrosine kinase (BTK) inhibitors, where 3-bromoimidazo[1,2-a]pyrimidine serves as a key precursor for covalent inhibitors targeting cysteine residues in the kinase active site. Similarly, 3-bromoimidazo[1,2-a]pyridin-8-amine (CAS#:1232431-81-0) demonstrates the strategic positioning of bromine adjacent to an amino group, creating a bifunctional synthetic platform for developing kinase inhibitors with nanomolar potency against oncological targets. The commercial availability of these intermediates (e.g., Sigma-Aldrich's AldrichCPR collection) has accelerated drug discovery efforts, enabling rapid exploration of structure-activity relationships [3] [4] [6].
The 3-bromo-5-hydroxy substitution pattern on imidazo[1,2-a]pyridine represents an underexplored but chemically strategic isomer with distinctive advantages over conventional derivatives. This specific positional isomerism confers three critical properties: 1) The orthogonal functionality between C3 bromine and C5 hydroxyl enables sequential derivatization strategies; 2) The C5 hydroxyl group serves as a hydrogen bond donor-acceptor pair, enhancing target binding complementarity; and 3) The electron-donating hydroxy group at C5 modulates the electronic environment of the bromine at C3, potentially altering its reactivity in cross-coupling reactions. This configuration creates a unique pharmacophoric arrangement that may optimize interactions with kinase ATP-binding sites and protein-protein interaction interfaces [5] [8].
Synthetic access to 3-bromoimidazo[1,2-a]pyridin-5-ol likely proceeds through a multi-step sequence beginning with functionalization of the C5 position. Literature suggests two potential routes: 1) Direct bromination of 5-hydroxyimidazo[1,2-a]pyridine using brominating agents (e.g., bromine in acetic acid or NBS in DMF), or 2) Hydrolysis of existing C5 functionalities in brominated precursors. For instance, (3-Bromoimidazo[1,2-a]pyridin-5-yl)methanol (PubChem CID: 76849661) could serve as a precursor through selective oxidation of the hydroxymethyl group to the carboxylic acid followed by decarboxylation. Alternatively, Vilsmeier-Haack formulation at C5 followed by Dakin oxidation could directly install the phenolic hydroxy group [1] [4].
Table 2: Predicted Physicochemical Properties of 3-Bromoimidazo[1,2-a]pyridin-5-ol
Property | Value/Prediction | Methodology Basis |
---|---|---|
Molecular Formula | C₇H₅BrN₂O | Elemental analysis |
Molecular Weight | 213.04 g/mol | Calculated exact mass |
Hydrogen Bond Donors | 1 (phenolic OH) | Structural assessment |
Hydrogen Bond Acceptors | 3 (N1, N2, O) | Structural assessment |
Topological PSA | 41.6 Ų | Computational prediction |
logP | 1.8-2.2 | Chromotagraphic determination |
Characteristic IR Bands | 3250-3400 cm⁻¹ (O-H stretch) | Comparative analysis [5] |
1610-1630 cm⁻¹ (C=N stretch) | ||
Diagnostic NMR Signals | δ 5.8-6.2 (C6-H, singlet) | Analog-based prediction [5] |
δ 9.2-9.5 (C2-H, doublet) |
The 5-hydroxy group significantly influences the vibrational signature of the molecule. Comparative analysis of imidazopyridine spectra reveals that phenolic substitution generates diagnostic IR bands at 3250-3400 cm⁻¹ (O-H stretch) and 1258-1317 cm⁻¹ (C-O stretch), while maintaining characteristic imidazo[1,2-a]pyridine vibrations at 1614-1626 cm⁻¹ (C=N stretch) and 690-798 cm⁻¹ (ring breathing). These spectral features provide identification markers for this specific isomer [5].
The therapeutic potential of 3-bromoimidazo[1,2-a]pyridin-5-ol extends across multiple domains:
The strategic exploration of this positional isomer exemplifies contemporary medicinal chemistry's focus on precision functionalization of privileged scaffolds to optimize target engagement and drug-like properties. Future research directions include developing regioselective synthetic protocols, exploring metal complexation capabilities through the phenolic oxygen and adjacent nitrogen atoms, and evaluating bioisosteric replacements for the hydroxyl group to further refine this promising chemotype.
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: